Necrostatin-1

概要

説明

Necrostatin-1 (Nec-1) is a small organic molecule that acts as an inhibitor of necroptosis, a regulated form of nonapoptotic cell death. Unlike apoptosis, which is a well-known programmed cell death pathway, necroptosis is characterized by its caspase-independent nature and can be initiated by tumor necrosis factor receptor (TNFR) or pattern recognition receptor (PRR) activation . This compound specifically targets receptor-interacting protein 1 (RIP1) kinase, preventing the formation of the necrosome complex and the execution of the necroptotic program .

準備方法

Synthetic Routes and Reaction Conditions: Necrostatin-1 can be synthesized using various routes. Although I don’t have specific synthetic details, researchers have developed methods to obtain this compound. Industrial production methods may involve optimization of these synthetic routes for scalability and efficiency.

化学反応の分析

Common Reagents and Conditions: The reagents and conditions used in necrostatin-1 synthesis remain proprietary. further research could shed light on the specific chemical transformations involved.

Major Products: The major products formed during this compound synthesis are not explicitly documented. Researchers primarily focus on its biological effects rather than its chemical intermediates.

科学的研究の応用

Neurological Disorders

Necrostatin-1 has been extensively studied for its protective effects in neurological conditions:

- Acute Pancreatitis : Studies have shown that Nec-1 reduces necroptosis-related cell death in models of acute pancreatitis, suggesting its potential as a therapeutic agent in managing this condition .

- Subarachnoid Hemorrhage : In animal models, Nec-1 significantly mitigated early brain injury following subarachnoid hemorrhage by inhibiting necroptosis, reducing inflammation, and improving neurological outcomes .

- Alzheimer's Disease : Research indicates that Nec-1 can facilitate the clearance of amyloid-beta aggregates, a hallmark of Alzheimer's disease, thus potentially modifying disease progression .

Cancer Therapy

This compound has been explored for its anti-cancer properties:

- Inhibition of Tumor Growth : It has been shown to inhibit tumor growth in various cancer cell lines by interfering with necroptosis and apoptosis pathways. Studies suggest that it can enhance the efficacy of existing cancer treatments by protecting normal cells from necrotic death while promoting tumor cell death .

Inflammatory Diseases

The compound has demonstrated efficacy in reducing inflammation:

- Protective Effects on Organs : Research indicates that Nec-1 can protect organs such as the kidneys and lungs from damage induced by inflammatory responses. This is particularly relevant in conditions like acute kidney injury and lung injury .

Data Tables

Case Study 1: Neuroprotection in Subarachnoid Hemorrhage

In a controlled study using an endovascular perforation rat model, Nec-1 treatment led to significant reductions in markers of necroptosis (RIP1, RIP3) within the brain tissue. Neurological assessments showed marked improvement post-treatment, highlighting Nec-1's potential as a neuroprotective agent following traumatic brain injuries .

Case Study 2: Amyloid Clearance in Alzheimer's Disease

A study reported that administration of Nec-1 reduced amyloid-beta aggregates in both vitro and vivo settings, indicating its potential as a disease-modifying agent for Alzheimer's disease. The results suggest that Nec-1 may play a dual role by not only preventing cell death but also promoting the clearance of toxic protein aggregates associated with neurodegeneration .

作用機序

Necrostatin-1 inhibits RIP1 kinase, disrupting the necroptotic signaling pathway. By preventing RIP1 auto-phosphorylation, it blocks downstream events that lead to necroptosis .

類似化合物との比較

While necrostatin-1 stands out as a specific RIP1 inhibitor, other compounds with similar mechanisms of action include:

This compound (inactive control): Used in experiments to distinguish specific effects from nonspecific ones.

Other RIP1 inhibitors: Explore these compounds for potential synergistic effects or improved selectivity.

生物活性

Necrostatin-1 (Nec-1) is a small-molecule inhibitor primarily known for its role in inhibiting necroptosis, a form of programmed cell death mediated by receptor-interacting protein kinases (RIP). This compound has garnered attention for its potential therapeutic applications across various pathological conditions, particularly in neurological, inflammatory, and cardiovascular diseases.

This compound primarily targets RIP1 kinase, which is crucial for the necroptotic signaling pathway. By inhibiting RIP1, Nec-1 prevents the formation of the necrosome complex that leads to necroptosis. Additionally, it has been shown to modulate other cell death pathways, including apoptosis and ferroptosis, making it a versatile agent in cellular protection .

Key Mechanisms:

- Inhibition of RIP1 Kinase : Prevents necroptotic cell death by blocking RIP1 activity.

- Modulation of Apoptosis : Activates anti-apoptotic pathways (e.g., Bcl-2) while inhibiting pro-apoptotic signals.

- Reduction of Oxidative Stress : Decreases reactive oxygen species (ROS) production, which is linked to various forms of cell injury.

Research Findings

Numerous studies have explored the biological activity of this compound across different models. Below is a summary of significant findings:

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

- Subarachnoid Hemorrhage Model : In a rat model, treatment with Nec-1 significantly reduced necroptosis-related protein expression (RIP1, RIP3) and improved neurological outcomes following subarachnoid hemorrhage .

- Peripheral Nerve Injury : In models of spinal cord injury, Nec-1 administration led to decreased ROS levels and inflammation, suggesting its role in neuroprotection during peripheral nerve injuries .

- Diabetes Models : Controlled-release formulations of Nec-1 using nanoparticles showed promise in protecting pancreatic islet cells from hypoxia-induced damage during transplantation procedures .

特性

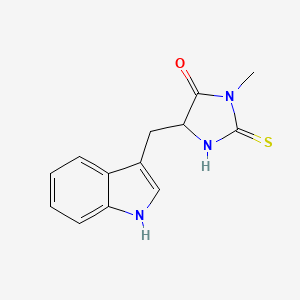

IUPAC Name |

5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-16-12(17)11(15-13(16)18)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,11,14H,6H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUWMXQFNYDOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385186 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4311-88-0 | |

| Record name | Necrostatin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。